

Technical Guide: Strategic Sourcing and Application of CAS 41242-02-8

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Compound of Interest

Compound Name: 2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline

CAS No.: 41242-02-8

Cat. No.: B2542035

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Part 1: Executive Summary & Chemical Profile[1]

CAS 41242-02-8, chemically known as **2-(1,1,2,3,3,3-Hexafluoropropoxy)aniline**, is a specialized fluorinated building block used primarily in the synthesis of high-performance agrochemicals and pharmaceutical candidates.[1][2] Its structural uniqueness lies in the ortho-positioned hexafluoropropoxy group, which imparts significant lipophilicity and metabolic stability to downstream scaffolds—critical traits for enhancing bioavailability in drug discovery (e.g., prolyl hydroxylase inhibitors).[1]

Chemical Specifications

Property	Specification
Chemical Name	2-(1,1,2,3,3,3-Hexafluoropropoxy)benzenamine
Molecular Formula	C ₉ H ₇ F ₆ NO
Molecular Weight	259.15 g/mol
Appearance	Colorless to pale yellow liquid or low-melting solid
Boiling Point	~103-105°C at 24 mmHg (vacuum distillation required)
Solubility	Soluble in DMSO, MeOH, DCM; insoluble in water
Key Moiety	Ortho-hexafluoropropoxy ether (Bioisostere for lipophilic side chains)

Part 2: Strategic Sourcing & Market Analysis[1]

As a specialized intermediate, CAS 41242-02-8 is not a commodity chemical.[1] It is typically manufactured on-demand or stocked in small R&D quantities. Sourcing strategies must differentiate between "Catalog Vendors" (re-packagers) and "Original Manufacturers" (often specialized in organofluorine chemistry).

Supplier Landscape

The market is divided into two tiers based on purity guarantees and batch consistency.

- Tier 1: Validated R&D Suppliers (High Reliability)[1]
 - BLD Pharm: Excellent for gram-scale (1g–100g) with reliable CoA (Certificate of Analysis).
 - Thermo Fisher (Alfa Aesar/Acros): Occasionally lists related fluorinated anilines; high price but guaranteed purity.
 - Apollo Scientific: Strong presence in the UK/EU for fluorochemicals.

- Tier 2: Bulk Manufacturers (Cost Efficiency)
 - Hubei Jiutian Bio-medical Technology: Capable of kg-scale synthesis.
 - Allfluoro Pharmaceutical: Specialized in fluorine chemistry; good for custom synthesis inquiries.

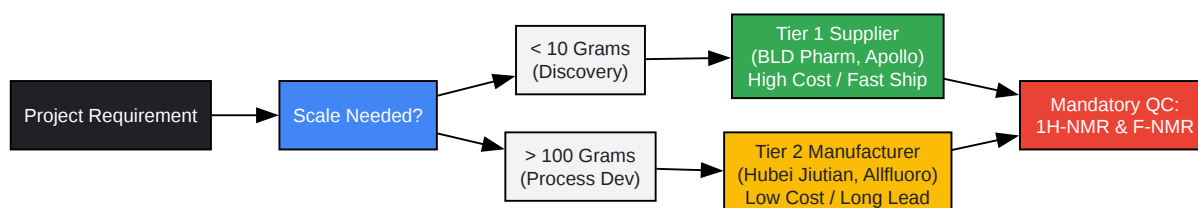
Price Benchmarking (Estimated Q4 2024)

Note: Prices fluctuate based on raw material costs (Hexafluoroacetone derivatives).

Quantity	Estimated Price Range (USD)	Supplier Type	Lead Time
1 g	\$45 - \$85	Catalog (US/EU Stock)	1-3 Days
5 g	\$150 - \$250	Catalog (US/EU Stock)	1-3 Days
100 g	\$800 - \$1,200	Bulk Manufacturer (CN)	2-3 Weeks
1 kg	Inquiry (\$2,500+)	Custom Synthesis	4-6 Weeks

Sourcing Decision Workflow

The following diagram outlines the decision logic for sourcing this compound based on your project phase (Discovery vs. Process Development).



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Figure 1: Strategic sourcing decision tree for CAS 41242-02-8 emphasizing the trade-off between lead time and cost.

Part 3: Technical Application & Protocols

Scientific Context: Why use this building block?

The ortho-hexafluoropropoxy group is a powerful tool in medicinal chemistry.

- **Metabolic Shielding:** The bulky, electron-withdrawing fluorinated ether protects the aniline ring from oxidative metabolism (e.g., P450 oxidation) at the ortho position.^[1]
- **Lipophilicity Modulation:** It significantly increases logP, facilitating membrane permeability for CNS-targeted drugs.^[1]
- **Applications:** It is used to synthesize N-trifluoroalkyl anilines and perfluoroalkyl-bridged dianilines, which are investigated for anti-influenza activity and as prolyl hydroxylase inhibitors for anemia treatment.^[1]

Experimental Protocol: Handling & Stability

Storage:

- **Condition:** Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
- **Reasoning:** Anilines are prone to oxidation (browning) upon air exposure. The electron-withdrawing fluorine group slows this but does not eliminate it.

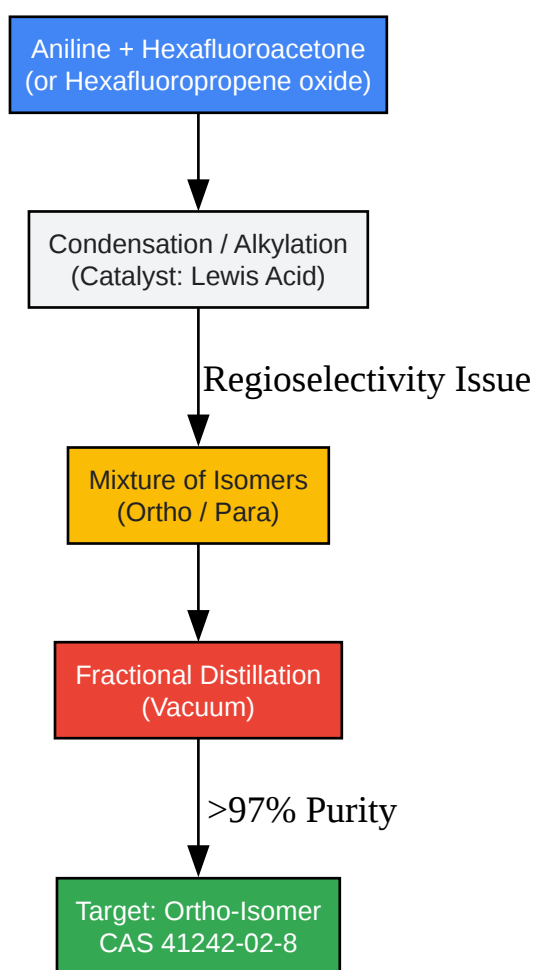
Solubility & Dissolution (Standard Operating Procedure):

- **Solvent Choice:** Use DMSO (Dimethyl sulfoxide) for biological assays or DCM (Dichloromethane) for synthetic reactions. Avoid water.
- **Preparation:**
 - Weigh the solid/oil in a glovebox or minimal-airflow hood.
 - Dissolve to 100 mM stock in DMSO.

- Critical Step: Sonicate for 60 seconds to ensure complete dissolution of the hydrophobic tail.
- Aliquot and freeze at -20°C to prevent freeze-thaw degradation.[1]

Synthesis Pathway (Contextual)

Understanding the synthesis helps in troubleshooting impurities. This compound is typically synthesized via the reaction of aniline with hexafluoroacetone (or its equivalents) under Friedel-Crafts or condensation conditions.



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Figure 2: Simplified synthetic pathway highlighting the critical purification step to remove para-isomers.

References

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